molecular formula C9H12N4O B2763836 N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2094423-00-2

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2763836
CAS No.: 2094423-00-2
M. Wt: 192.222
InChI Key: FLWBANRRLCXVRV-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is a compound that features a triazole ring, which is known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can be compared with other triazole derivatives such as fluconazole and voriconazole, which are well-known antifungal agents. While these compounds share the triazole ring, this compound is unique due to its specific substituents, which confer distinct biological activities . Similar compounds include:

Properties

IUPAC Name

N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-9(14)10-5-8-12-11-6-13(8)7-3-4-7/h2,6-7H,1,3-5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWBANRRLCXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=CN1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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